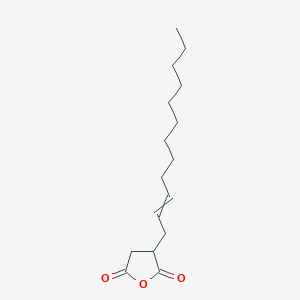

2-Dodecen-1-ylsuccinic anhydride

Descripción

Historical Context and Evolution of Research on Alkenylsuccinic Anhydrides

The journey of alkenylsuccinic anhydrides (ASAs) began in the early 20th century, with initial research focusing on their synthesis and fundamental properties rather than specific applications. The foundational reaction for producing ASAs, involving the reaction of maleic anhydride (B1165640) with unsaturated hydrocarbons, was first described in a 1936 patent. wikipedia.org This early work utilized alkenes from "cracked distillate," a petroleum fraction rich in unsaturated compounds. wikipedia.org

Initially, the technical applications for these early ASAs were as lubricants and rust inhibitors, where their dark color and polymeric residues were not a significant concern. wikipedia.org The 1950s saw the introduction of alkylketene dimers (AKDs) for paper hydrophobization, which paved the way for the use of liquid ASAs for the same purpose in the 1960s. wikipedia.orgresearchgate.net A key patent in 1963 by Wurzburg and Mazzarella detailed the use of iso-octadecenyl succinic anhydrides (C18-ASA) for hydrophobizing paper, marking a significant shift in their application. wikipedia.orgnih.gov

The evolution of ASA research can be broadly categorized into three periods:

1940s-early 1950s: Focus on the reaction mechanisms for producing ASA from fatty acids and their esters. core.ac.uk

Early 1950s-1990s: Driven by the growth of the petroleum industry, research shifted to producing ASA from olefins and polyolefins, with an emphasis on minimizing side reactions and improving product color and purity. wikipedia.orgcore.ac.uk

1990s-Present: A renewed interest in renewable resources has led to the synthesis of ASAs from vegetable oils and their derivatives, primarily for use as monomers in the production of thermoset resins. core.ac.uk

This historical trajectory highlights a continuous drive to refine the synthesis and expand the utility of ASAs, moving from heavy industrial applications to more specialized uses in paper manufacturing and biopolymer modification.

Significance of 2-Dodecen-1-ylsuccinic Anhydride in Modern Chemical Science

This compound (DDSA) holds considerable significance in contemporary chemistry due to its specific molecular structure. It is a colorless to light yellow, viscous liquid or solid that functions as a highly effective esterifying and acylating agent. nih.govguidechem.com The presence of the 12-carbon hydrophobic chain and the reactive anhydride ring allows it to act as a chemical modifier, particularly for biopolymers. nih.gov

In modern science, DDSA is recognized for its ability to impart hydrophobicity to naturally hydrophilic polymers like starch, cellulose (B213188), and proteins. nih.govresearchgate.net This modification is crucial for developing materials with improved water resistance, emulsifying capabilities, and film-forming properties. researchgate.net One of the most prominent industrial applications of DDSA is as a curing agent or hardener for epoxy resins. broadview-tech.comoxinst.com When used in epoxy formulations, it results in cured materials with enhanced flexibility, toughness, low moisture absorption, and superior mechanical and electrical properties compared to those cured with traditional agents. broadview-tech.comoxinst.com

Scope and Academic Relevance of Current Research

The academic relevance of this compound is demonstrated by its continued investigation across various scientific disciplines. Current research is actively exploring its potential in creating advanced materials and for novel applications.

A significant area of study involves the chemical modification of natural biopolymers. For instance, research has focused on the esterification of sago starch and corn starch with DDSA to improve their functionality for industrial uses. sigmaaldrich.comresearchgate.net The modification of quinoa starch with DDSA has been shown to produce degrees of substitution ranging from 0.0023 to 0.0095, enhancing its emulsification properties. researchgate.net Similarly, DDSA is used to synthesize amphiphilic N-[(2´-(dodec-2´-en-10-yl)succinoyl]chitosan and to modify gum arabic, highlighting its versatility in polysaccharide chemistry. sigmaaldrich.com

Beyond biopolymers, DDSA is being investigated in materials science. A recent study explored its use as a reactive surfactant to soften aged bitumen, which is relevant for improving road recycling operations. mdpi.com It is also studied for its role in developing new materials and as a potential intermediate in the synthesis of pharmaceuticals. guidechem.com The compound is considered a biochemical reagent for life science research and a click chemistry reagent, further broadening its academic scope. medchemexpress.commedchemexpress.com

Interdisciplinary Applications and Research Trends

The applications of this compound are notably interdisciplinary, spanning from industrial manufacturing to potential uses in high-technology sectors. Its ability to modify surfaces and polymer backbones makes it a valuable tool in various fields.

Paper Industry: While the broader class of ASAs is used for paper sizing to control water and ink penetration, the principles of hydrophobization are central to DDSA's function. wikipedia.orgresearchgate.net The reaction of the anhydride with the hydroxyl groups of cellulose fibers imparts a water-repellent character. wikipedia.org

Materials Science and Engineering: DDSA is a key component in the formulation of epoxy resins, serving as a liquid anhydride hardener. broadview-tech.com This application is critical in producing specialty coatings, electrical potting compounds, syntactic foams, and conductive adhesives. broadview-tech.com Its use leads to materials with low moisture absorption and enhanced flexibility. oxinst.com

Biopolymer and Food Science: Research into modifying proteins and polysaccharides with DDSA is driven by the need for improved functionalities in the food, pharmaceutical, and cosmetic industries. nih.govresearchgate.net By introducing a hydrophobic 12-carbon chain, DDSA can alter the surface properties of these biopolymers, making them useful as emulsifiers or encapsulating agents. nih.govresearchgate.net

Emerging Research Areas: A modern research trend is the use of renewable resources, such as vegetable oils, for the synthesis of ASAs, including those with structures similar to DDSA. core.ac.uk Furthermore, its potential as a biochemical reagent and in the development of novel pharmaceuticals continues to be an area of active investigation. guidechem.commedchemexpress.com Studies have also pointed to the antimicrobial properties of DDSA-modified materials against both Gram-positive and Gram-negative bacteria. researchgate.net

The overarching trend in DDSA research is the exploitation of its dual chemical nature to create high-performance materials and functional ingredients from both synthetic and natural polymers.

Compound Names Mentioned

Propiedades

IUPAC Name |

3-dodec-2-enyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCICMIUKYEYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025217 | |

| Record name | (2-Dodecenyl)succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-11-1, 26544-38-7 | |

| Record name | 3-(2-Dodecen-1-yl)dihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Dodecenyl)succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3-(tetrapropenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Investigations of 2 Dodecen 1 Ylsuccinic Anhydride

Established Synthetic Methodologies for 2-Dodecen-1-ylsuccinic Anhydride (B1165640)

The primary industrial route to 2-dodecen-1-ylsuccinic anhydride is the 'ene' reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). In this case, dodecene isomers act as the ene and maleic anhydride serves as the enophile.

Ene Reaction Mechanisms and Optimizations

The ene reaction between dodecene and maleic anhydride is a concerted pericyclic reaction. rsc.orgwikipedia.org This means the bond-forming and bond-breaking steps occur simultaneously in a cyclic transition state. The reaction is thermally induced and typically requires high temperatures to overcome the activation energy barrier. rsc.orgorganic-chemistry.org

Kinetic studies have shown that the reaction follows second-order kinetics. rsc.org The mechanism is favored to proceed through an exo transition state, which is supported by the formation of the trans-configured alkenylsuccinic anhydride product and the observation that the reaction rate does not significantly change with increasing the alkyl chain length of the alk-1-enes. rsc.org For internal alkenes like cis-dec-5-ene, steric hindrance can favor an endo transition state, as indicated by a more negative entropy of activation. rsc.org

Optimization of the ene reaction often involves controlling temperature and reaction time to maximize the yield of the desired product while minimizing side reactions. A study on the synthesis of alkenyl succinic anhydrides (ASA) from α-olefins and maleic anhydride found that a reaction temperature of 210°C and a reaction time of 6 to 8 hours provided a good compromise between yield and the formation of side products. ulisboa.pt

Maleic Anhydride Reactivity with Dodecenes

The reactivity of dodecenes with maleic anhydride in the ene reaction is dependent on the position of the double bond in the dodecene isomer. The reaction requires an allylic hydrogen on the alkene. Therefore, dodecenes with more accessible allylic hydrogens will react more readily.

Studies on the ene reaction with various alkenes have revealed that the abstraction of a primary allylic hydrogen is more facile than a secondary hydrogen, which is in turn much faster than the abstraction of a tertiary hydrogen in thermal reactions. wikipedia.org This suggests that terminal dodecenes (like dodec-1-ene) would be more reactive than internal dodecenes.

The reaction of maleic anhydride with internal olefins is regioselective, meaning that the allylic hydrogen can be transferred from either side of the double bond, leading to a mixture of isomeric products. ulisboa.pt

Catalytic Systems and Initiator Effects in Anhydride Formation

While the ene reaction can proceed thermally, catalytic systems can be employed to enhance the reaction rate and potentially lower the required temperature. Lewis acids are known to catalyze ene reactions, although they are not always concerted. organic-chemistry.orglibretexts.org

Patents describe the synthesis of dodecenyl succinic anhydride using a catalyst and an initiator. google.comgoogle.com For instance, one process involves mixing polyisobutylene (B167198) and maleic anhydride in the presence of a catalyst and an initiator, followed by high-temperature reaction and distillation. google.comgoogle.com

To prevent side reactions such as the polymerization of maleic anhydride, inhibitors are often added. googleapis.com Phenothiazine is an effective inhibitor, but can lead to colored products. Therefore, non-sulfur inhibitors like hydroquinone (B1673460) and its mono-etherified derivatives are preferred. googleapis.com The use of additives like aluminum acetylacetonate (B107027) has also been reported to prevent side reactions during the addition of maleic anhydride to olefinically unsaturated hydrocarbons.

Novel Approaches and Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, research is being directed towards developing greener synthetic routes for this compound. This includes the use of bio-based feedstocks and the adoption of more environmentally friendly reaction conditions.

Bio-based Precursors and Sustainable Feedstocks

There is a significant trend towards the production of bio-based DDSA from renewable resources to reduce the carbon footprint and toxicity associated with petrochemical-based production. openpr.com While specific bio-based routes to dodecene for DDSA synthesis are still under development, the modification of existing biopolymers with DDSA highlights the compound's role in the bio-economy. For example, DDSA is used to modify starch, chitosan (B1678972), and other polysaccharides to impart hydrophobicity and enhance their functionality for applications in food, pharmaceuticals, and cosmetics. researchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.com

The synthesis of succinic anhydride itself can be achieved from bio-based furans, indicating a potential pathway for producing a fully bio-derived DDSA in the future.

Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. The synthesis of alkenyl succinic anhydrides can be performed under solvent-free conditions, which is an environmentally advantageous approach. core.ac.uk

When a solvent is necessary, the focus is on using environmentally benign options. While traditional organic solvents might be used in some synthesis protocols, research into greener alternatives is ongoing. researchgate.net For the synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil, xylene was used as a solvent, which was found to decrease the formation of side products. However, solvent-free synthesis resulted in higher conversions at lower temperatures. core.ac.uk The development of processes using solvents derived from renewable resources, such as bio-based ethanol, is a key area of interest for making the synthesis of DDSA more sustainable. sigmaaldrich.com

Reaction Kinetics and Thermodynamic Considerations in Anhydride Formation

The formation of this compound via the ene reaction between dodecene and maleic anhydride is governed by second-order kinetics. rsc.org This means the rate of the reaction is proportional to the concentration of both the dodecene and maleic anhydride. The reaction is known to proceed via a concerted mechanism, characterized by a cyclic transition state. rsc.org

Kinetic studies on the ene reaction of maleic anhydride with various long-chain α-olefins, including dodec-1-ene, have provided valuable data on the reaction's energetic requirements. The reaction requires significant thermal energy, with investigations carried out in the temperature range of 125–224 °C. rsc.org The activation parameters, which describe the energy barrier that must be overcome for the reaction to occur, have been determined for a series of alk-1-enes. Notably, the activation energy and entropy of activation show little variation with increasing alkyl chain length from hex-1-ene to dodec-1-ene. rsc.org

Table 1: Kinetic Parameters for the Ene Reaction of Alk-1-enes with Maleic Anhydride. rsc.org

| Alkene | Activation Energy (Ea) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|

| Alk-1-enes (general) | 90.0 ± 3.0 | -116.2 ± 4.4 |

Further research on related vinylidene alkenes reacting with maleic anhydride provides additional insight into the activation parameters, with activation enthalpies (ΔH‡) ranging from 48 to 120 kJ/mol and activation entropies (ΔS‡) from -53 to -229 J/mol·K. surrey.ac.uk The negative entropy of activation is consistent with a highly ordered, cyclic transition state required for the concerted pericyclic reaction.

Isomeric Composition and Stereochemical Control in this compound Synthesis.sigmaaldrich.comrsc.orgsurrey.ac.ukacs.org

The isomeric complexity of commercially available this compound stems from both the starting dodecene material and the nature of the ene reaction itself. sigmaaldrich.com The dodecene feedstock is often a mixture of various isomers, with the double bond located at different positions along the twelve-carbon chain. This directly translates into a mixture of positional isomers in the final anhydride product.

The stereochemistry of the product is determined by the geometry of the transition state of the ene reaction. The reaction can proceed through two principal transition states: exo and endo. rsc.orgchemconnections.org

For the reaction of maleic anhydride with terminal alkenes (alk-1-enes) like dodec-1-ene, the reaction proceeds preferentially through an exo-transition state. rsc.org This leads to the formation of the trans-configured alkenylsuccinic anhydride as the major product. rsc.org The preference for the exo pathway is attributed to minimizing steric hindrance in the transition state. rsc.org

Conversely, when internal alkenes are used, particularly cis-isomers, steric hindrance can favor the endo-transition state. rsc.org For example, the reaction with cis-dec-5-ene shows a greater negative entropy of activation, suggesting a more sterically constrained, endo-favored transition state. rsc.org The reaction of maleic anhydride with some model compounds has been shown to produce mixtures of E (trans) and Z (cis) isomers, with one study reporting a 9:1 E/Z ratio for the adduct of 4-phenylbut-1-ene. surrey.ac.uk

Therefore, controlling the isomeric composition and stereochemistry of this compound requires careful selection of the starting dodecene isomer and precise control of reaction conditions. The use of a pure, single isomer of dodecene would be necessary to synthesize a stereochemically pure form of the anhydride.

Table 2: Factors Influencing Isomeric Composition in DDSA Synthesis.

| Factor | Influence on Isomeric Composition | Primary Outcome |

|---|---|---|

| Dodecene Isomer Feedstock | The position of the double bond in the starting alkene determines the point of attachment of the succinic anhydride group. | Mixture of positional isomers in the final product. |

| Alkene Geometry (Terminal vs. Internal) | Influences the preferred transition state geometry (exo vs. endo). | Terminal alkenes favor trans products via exo transition states. rsc.org |

| Alkene Stereochemistry (cis vs. trans) | Steric hindrance in internal alkenes affects the transition state preference. | cis-alkenes can favor endo transition states due to steric factors. rsc.org |

| Transition State Geometry (exo vs. endo) | Dictates the final stereochemistry of the anhydride product. | Exo leads to trans products; endo can lead to cis products or other diastereomers. rsc.org |

Chemical Functionalization and Derivative Chemistry of 2 Dodecen 1 Ylsuccinic Anhydride

Ring-Opening Reactions and Amidation Chemistry

The strained five-membered ring of 2-dodecen-1-ylsuccinic anhydride (B1165640) is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is fundamental to the synthesis of various functionalized molecules, particularly through amidation reactions with amines.

Synthesis of Succinamic Acids and Their Derivatives

The reaction of 2-dodecen-1-ylsuccinic anhydride with primary or secondary amines results in the formation of succinamic acids. This ring-opening reaction is a straightforward and efficient method for introducing the dodecenylsuccinoyl group onto a nitrogen-containing molecule. The general reaction involves the nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of an amide and a carboxylic acid group.

This reaction is the basis for the synthesis of a variety of derivatives. For instance, the reaction with amino acids or their esters can produce novel surfactants and functionalized molecules. northumbria.ac.ukresearchgate.net

Formation of Glycine-Based Surfactants

A notable application of the amidation of DDSA is the synthesis of glycine-based surfactants. By reacting DDSA with glycine (B1666218) or its esters, new anionic surfactants can be produced. For example, the reaction with glycine methyl ester yields N-glycine methyl ester (2-dodecen-1-yl succinamic acid). northumbria.ac.ukresearchgate.net Subsequent hydrolysis of the ester group can produce a dicarboxylic acid surfactant. northumbria.ac.ukresearchgate.net

These glycine-derived surfactants exhibit effective surface activity, significantly lowering the surface tension of water at neutral pH. northumbria.ac.ukresearchgate.net The properties of these surfactants, such as their critical micelle concentration (CMC) and their response to changes in pH and the presence of ions like calcium, have been investigated. northumbria.ac.ukresearchgate.net

Table 1: Properties of Glycine-Based Surfactants Derived from this compound

| Surfactant | Description | Key Findings |

| N-glycine methyl ester (2-dodecen-1-yl succinamic acid) (I) | Synthesized by ring-opening of DDSA with glycine methyl ester. northumbria.ac.uk | Effective surfactant at neutral pH, with a low minimum surface tension. northumbria.ac.uk |

| Dicarboxylic acid derivative (II) | Formed by hydrolysis of the ester in surfactant (I). northumbria.ac.uk | Reduced surface activity at high pH (~12) compared to neutral pH. northumbria.ac.uk |

Exploration of Diamine Reactions and Gemini (B1671429) Surfactant Synthesis

The reaction of this compound with diamines opens a pathway to the synthesis of gemini surfactants. These surfactants consist of two hydrophobic tails and two polar head groups linked by a spacer chain. The reaction of two equivalents of DDSA with a diamine, such as ethane-1,2-diamine, results in the formation of a bis(succinamic acid) structure. researchgate.netresearchgate.net

These gemini surfactants can exhibit superior surface activity and lower critical micelle concentration (CMC) values compared to their single-chain counterparts. researchgate.net The synthesis of anionic gemini surfactants with low CMC values (around 10⁻⁴ mol dm⁻³) has been reported through the reaction of a diamine with this compound, followed by neutralization. researchgate.net

Esterification and Poly(amide-acid) Formation from this compound

The anhydride group of DDSA can also react with hydroxyl groups through esterification. This reaction is widely used to modify the properties of polysaccharides and other biopolymers. Furthermore, the bifunctional nature of the ring-opened product (containing both a carboxylic acid and an amide group) allows for its use in the formation of poly(amide-acid)s.

Modification of Polysaccharides and Biopolymers via Esterification

This compound is a well-established reagent for the hydrophobic modification of proteins and polysaccharides. nih.govresearchgate.net The esterification reaction introduces the 12-carbon dodecenyl chain onto the polymer backbone, significantly altering its properties. nih.gov This modification can enhance the emulsifying capabilities, surface activity, and hydrophobicity of the biopolymers. nih.govresearchgate.net The reaction is typically carried out by reacting the biopolymer with DDSA in a suitable solvent. nih.gov

This modification has been applied to various biopolymers, including starch and gum arabic. researchgate.netsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, can be chemically modified with this compound to produce amphiphilic derivatives. researchgate.netresearchgate.net The reaction between the amino groups of chitosan and DDSA results in the formation of N-[2(3)-(dodec-2′-en-1′-yl)succinoyl]chitosan. researchgate.net

This derivatization imparts amphiphilic properties to the chitosan, making it surface-active. The degree of substitution (DS), which is the extent to which the amino groups are modified, can be controlled by adjusting the reaction conditions, such as the ratio of anhydride to amino groups. researchgate.net The DS has a significant impact on the resulting properties, including surface tension reduction, rheological behavior, and foam-forming ability. researchgate.net For instance, a lower degree of substitution (around 5 mol%) has been found to be optimal for maximizing surface tension activity and foam-forming ability. researchgate.net

Starch and Inulin (B196767) Modification

The modification of starch with this compound is a well-researched area. The abundant and reactive hydroxyl groups on starch molecules make them prime candidates for esterification with DDSA. researchgate.net This modification significantly enhances the hydrophobicity of the starch. ktu.edu

A study on the dual modification of starch, first with dodecenyl succinic anhydride and then with acetic anhydride, revealed interesting changes in its properties. While the initial modification with DDSA increased the water contact angle from 38.0° (native starch) to 127.8°, subsequent acetylation caused a decrease in this angle. ktu.edu The degree of substitution (DS) for DDSA-modified quinoa starches has been reported to be in the range of 0.0023 to 0.0095. researchgate.net Furthermore, starch dodecenylsuccinate with a DS from 0.01 to 0.05 did not exhibit a glass transition temperature. ktu.edu

In the realm of adhesives, starch modified with DDSA and crosslinked with polyaryl polymethylene isocyanate (PAPI) has shown enhanced viscosity and adhesion strength. researchgate.net This modification improves the water resistance of starch-based adhesives, with a 6 wt% DDSA content leading to a 72.4% improvement. researchgate.net

Inulin, a polysaccharide, can also be hydrophobically modified by reacting it with DDSA in aqueous media. researchgate.net Research has shown that the addition of a cationic surfactant, such as dodecyltrimethylammonium (B156365) bromide (DTAB), can significantly reduce the reaction time for the synthesis of dodecenyl succinic esters of inulin from 24 hours to less than one hour. researchgate.net This is achieved by preventing inulin precipitation at a pH range of 8.5–9.0. researchgate.net Approximately 2% of this modified inulin was found to be effective in stabilizing 15% w/v medium-chain triglyceride emulsions. researchgate.net

| Biopolymer | Modifying Agent(s) | Key Findings |

| Starch | This compound | Increased hydrophobicity, with water contact angle rising from 38.0° to 127.8°. ktu.edu |

| Quinoa Starch | This compound | Achieved a degree of substitution between 0.0023 and 0.0095. researchgate.net |

| Starch | This compound, Acetic anhydride | Dual modification altered thermal properties; no glass transition temperature was observed at a DS of 0.01-0.05 for DDSA. ktu.edu |

| Starch | This compound, PAPI | Enhanced viscosity, adhesion, and water resistance in adhesives. researchgate.net |

| Inulin | This compound | Cationic surfactant catalysis reduced reaction time from 24 hours to under 1 hour. researchgate.net |

| Inulin | This compound | 2% modified inulin stabilized 15% w/v medium-chain triglyceride emulsions. researchgate.net |

Gum Karaya and Gum Arabic Derivatization

The derivatization of tree-based gums like gum karaya and gum arabic with this compound has been explored to enhance their properties for various applications.

Esterification of gum karaya (GK) with DDSA is typically carried out in aqueous solutions after the gum has been deacetylated with an alkali treatment to produce deacetylated gum karaya (DGK). nih.gov The resulting DDSA-DGK derivative has been characterized by a degree of substitution of 10.25%, as determined by proton nuclear magnetic resonance spectroscopy. nih.gov This modified gum shows potential as a stabilizing agent in both food and non-food products and may also be developed as an antibacterial agent. nih.gov

Similarly, gum arabic (GA) can be hydrophobically modified through a reaction with DDSA in an aqueous solution. guildhe.ac.uk The reaction is allowed to proceed for several hours until the pH stabilizes, after which the product is neutralized, dried, and purified. guildhe.ac.uk The resulting DDSA-modified gum arabic derivatives, referred to as DGA, exhibit improved emulsification properties. guildhe.ac.uk Studies have shown that the droplet size in emulsions decreases as the concentration of the modified gum increases, with the effect being more pronounced with a higher hydrophobe content. guildhe.ac.uk This suggests that the increased hydrophobicity facilitates more rapid adsorption onto oil droplets during emulsification, leading to smaller and more stable emulsions. guildhe.ac.uk

| Gum | Derivatization Agent | Key Findings |

| Gum Karaya | This compound | Achieved a 10.25% degree of substitution. nih.gov |

| Gum Karaya | This compound | The derivative shows potential as a stabilizing and antibacterial agent. nih.gov |

| Gum Arabic | This compound | Modified gum exhibits enhanced emulsification properties. guildhe.ac.uk |

| Gum Arabic | This compound | Increased hydrophobe content leads to smaller emulsion droplet sizes. guildhe.ac.uk |

Pectic Oligosaccharide Succinylation

The biosynthesis of amphiphilic pectic oligosaccharides can be achieved through a two-step process involving enzymatic depolymerization followed by alkyl/alkenyl succinylation. researchgate.net This process utilizes this compound to introduce a hydrophobic dodecenyl group onto the pectic oligosaccharide backbone, creating novel stabilizers for nanoemulsions. researchgate.net

Anhydride Ring Opening Leading to Grafted Poly(amide-acids)

The anhydride ring of this compound is susceptible to opening, a reaction that can be utilized to graft polymers. This reaction is fundamental to the synthesis of various derivatives and functionalized materials.

Grafting and Conjugation Strategies Utilizing this compound

The reactivity of this compound makes it a versatile molecule for grafting and conjugation onto various surfaces and materials, thereby altering their chemical and physical properties.

Functionalization of Nanomaterials (e.g., Reduced Graphene Oxide)

The functionalization of nanomaterials like reduced graphene oxide (rGO) with this compound has been investigated to enhance their interaction with organic solvents. researchgate.net The process involves the reduction of graphene oxide (GO), followed by its functionalization with DDSA. researchgate.net The successful grafting of DDSA onto the rGO surface is confirmed through various analytical techniques, including thermogravimetric analysis, scanning transmission electron microscopy, X-ray photoelectron spectroscopy, Fourier-transform infrared spectroscopy, and Raman spectroscopy. researchgate.net This functionalization aims to improve the dispersion and compatibility of rGO within polymer matrices for the development of advanced composite materials. researchgate.net

Development of Novel Anhydride-Derived Specialty Chemicals

The inherent reactivity of the anhydride ring and the presence of a long hydrophobic dodecenyl chain make this compound (DDSA) a versatile building block for the synthesis of a variety of specialty chemicals. Research and development in this area have focused on creating derivatives with tailored properties for specific industrial applications, including enhanced surface activity, improved emulsification, and protective functionalities such as corrosion inhibition and lubrication enhancement.

A significant area of development involves the reaction of DDSA with hydrophilic molecules to create amphiphilic structures that can function as surfactants, emulsifiers, and dispersants. datainsightsmarket.comnih.gov These derivatives are of interest in the food, pharmaceutical, cosmetic, and coatings industries. datainsightsmarket.com By carefully selecting the reacting partner, the final properties of the derived specialty chemical can be fine-tuned to meet the demands of a particular application.

Enhanced Emulsifiers from Biopolymer Modification

One notable application of DDSA is in the chemical modification of natural biopolymers like gum arabic to enhance their emulsifying properties. guildhe.ac.uk Gum arabic, a complex polysaccharide, is widely used as an emulsifier in the food and beverage industry. However, high concentrations are often required to stabilize oil-in-water emulsions. guildhe.ac.uk By reacting gum arabic with DDSA, a hydrophobic dodecenyl chain is grafted onto the hydrophilic polysaccharide backbone, creating a more effective amphiphilic polymer.

Research has demonstrated that increasing the degree of substitution with DDSA leads to a significant improvement in emulsification efficiency. guildhe.ac.uk This is attributed to the enhanced ability of the modified gum to adsorb at the oil-water interface, leading to a reduction in droplet size and improved emulsion stability. guildhe.ac.uk For instance, studies on DDSA-modified gum arabic (DGA) have shown that derivatives with a higher weight percentage of DDSA exhibit lower critical aggregation concentrations (CAC) and form more stable emulsions. guildhe.ac.uk While emulsions prepared with unmodified gum arabic and a lower substitution DGA showed an increase in droplet size over time, those stabilized with a higher substitution DGA remained stable. guildhe.ac.uk

| Derivative | DDSA Content (% w/w) | Critical Aggregation Concentration (CAC) (% w/w) | Emulsion Stability (Droplet Size) |

|---|---|---|---|

| Unmodified Gum Arabic (GA) | 0% | N/A | Increases over time |

| DGA5 | 5% | 0.1% | Increases over time |

| DGA10 | 10% | 0.04% | Remains constant |

Novel Surfactants with Amino Acid Head Groups

The synthesis of novel surfactants by reacting DDSA with amino acids represents another important avenue of specialty chemical development. These bio-based surfactants are of interest due to their potential for improved biodegradability and lower toxicity compared to traditional petroleum-based surfactants.

For example, the reaction of DDSA with glycine methyl ester, followed by hydrolysis, yields a dicarboxylic acid surfactant. researchgate.net The sodium salts of these glycine-derived surfactants have been shown to be effective at reducing surface tension at neutral pH. researchgate.net This demonstrates the potential of using DDSA to create surfactants with unique head groups derived from renewable resources, which can be tailored for applications in personal care products and other formulations requiring high surface activity. researchgate.net

| Derivative | Property | Value | Conditions |

|---|---|---|---|

| Sodium salt of N-glycine methyl ester (2-dodecen-1-yl succinamic acid) | Minimum Surface Tension | <30 mN/m | 20°C, Neutral pH |

Corrosion Inhibitors for Industrial Applications

The development of DDSA derivatives as corrosion inhibitors is a key area of specialty chemical research, particularly for protecting ferrous metals in industrial settings such as in fuels and lubricants. pudchem.comrqbindustry.com These derivatives typically function by forming a protective film on the metal surface, which acts as a barrier to corrosive agents.

One approach involves reacting DDSA with a polyol, such as propylene (B89431) glycol, to create an adduct composed of a mixture of mono- and di-esters. pudchem.com This reaction product has been patented for use as a film-forming corrosion inhibitor in 2-cycle engine oils. pudchem.com The resulting additive is designed to be compatible with other components in the engine oil formulation while providing effective rust and corrosion protection. pudchem.com The hydrolysis of the anhydride in the presence of water in fuels like gasoline and diesel can also form the corresponding dicarboxylic acid, which itself acts as a corrosion inhibitor. rqbindustry.com

Lubricant Additives for Enhanced Performance

In the field of lubrication, DDSA and its derivatives are utilized as multifunctional additives to improve the performance of lubricating oils. datainsightsmarket.comrqbindustry.com These additives can function as dispersants, detergents, and viscosity modifiers. datainsightsmarket.com The long hydrophobic dodecenyl tail provides solubility in the oil, while the polar succinic anhydride head can interact with and disperse sludge and other deposit precursors, keeping engine components clean.

The reaction of DDSA to form succinimides is a common strategy to create effective dispersants for engine oils. These additives are crucial for preventing the agglomeration of soot and sludge particles, thereby maintaining the oil's viscosity and preventing wear. While specific performance data is often proprietary, the use of DDSA-based additives is a well-established practice in the formulation of high-performance lubricants for automotive and industrial applications. datainsightsmarket.com The addition of small amounts of DDSA to mineral lubricating oils has been shown to help prevent pitting corrosion and the formation of green scale on copper-lead bearings. rqbindustry.com

Advanced Materials Science Applications of 2 Dodecen 1 Ylsuccinic Anhydride

Polymerization Dynamics and Mechanisms Involving 2-Dodecen-1-ylsuccinic Anhydride (B1165640)

2-Dodecen-1-ylsuccinic anhydride is a key ingredient in the synthesis of various polymers, where its primary function is to act as a building block or a cross-linking agent. broadview-tech.comresearchgate.net Its participation in polymerization is fundamental to the production of specialized resins and plastics with tailored properties. broadview-tech.com

Role in Resin and Plastic Manufacturing

In the manufacturing of plastics and resins, DDSA is frequently employed as a monomer or curing agent. broadview-tech.com It is particularly valued in the formulation of epoxy resins, alkyd resins, and other specialized polymers. emobility-engineering.com The incorporation of DDSA into a polymer backbone introduces its long, flexible C12 aliphatic chain. This chain acts as an internal plasticizer, enhancing the flexibility and toughness of the otherwise rigid and brittle polymer structure. researchgate.nettri-iso.com This characteristic is highly desirable in applications requiring materials that can withstand mechanical stress without fracturing, such as in certain coatings and adhesives. broadview-tech.combroadview-tech.com

Mechanisms of Polymer Chain Extension and Cross-linking

The primary mechanism by which DDSA participates in polymerization is through the ring-opening reaction of its anhydride group. In epoxy systems, the process is typically initiated by a component containing a hydroxyl group, often in the presence of a catalyst like a tertiary amine.

The reaction proceeds in two main stages:

Esterification/Monoester Formation: The anhydride ring reacts with a hydroxyl group (present on the epoxy resin backbone or from an initiator) to open the ring and form a monoester with a free carboxylic acid group. nih.gov

Cross-linking: This newly formed carboxylic acid group, along with any subsequent anhydride reactions with epoxy groups, then reacts with the oxirane (epoxy) rings of the resin. This reaction links the polymer chains together, building a three-dimensional cross-linked network. oxinst.com

The long dodecenyl side chain does not participate in the primary cross-linking reaction but remains as a pendant group. This pendant chain contributes to the final properties of the cured material by providing internal plasticization and increasing hydrophobicity. researchgate.netnih.gov This dual functionality—a reactive head for cross-linking and a property-modifying tail—makes DDSA a versatile tool in polymer synthesis.

Role as a Curing Agent and Hardener in Polymer Systems

DDSA is widely recognized and utilized as a hardener, particularly for epoxy resins. broadview-tech.comgluespec.com As a liquid anhydride curing agent, it offers distinct advantages, including long pot life at room temperature, which allows for easier handling and processing before the curing process is initiated at elevated temperatures. tri-iso.com

Epoxy Resin Systems and Curing Kinetics

In epoxy resin systems, DDSA functions as a hardener that cross-links the liquid resin into a solid, durable thermoset. The curing process involves the reaction of the anhydride with the epoxy and hydroxyl groups of the resin, creating a dense ester-based network. oxinst.com The kinetics of this curing reaction are often complex and can exhibit autocatalytic behavior, where a reaction product (typically the hydroxyl group formed during the epoxy-anhydride reaction) accelerates the reaction. oxinst.comelkem.com

The rate of cure is highly dependent on several factors:

Temperature: Higher temperatures significantly increase the reaction rate. Curing is typically performed at elevated temperatures, often in a multi-stage process (e.g., an initial cure at a lower temperature followed by a post-cure at a higher temperature) to ensure complete reaction and optimal properties. elkem.com

Catalyst/Accelerator: The presence of catalysts, such as tertiary amines (e.g., Benzyl Dimethylamine), is common to accelerate the slow anhydride-epoxy reaction, allowing for lower cure temperatures and shorter cycle times. nih.govmdpi.com

Stoichiometry: The ratio of anhydride to epoxy groups is a critical parameter that influences the cross-linking density and the final properties of the cured resin. oxinst.com

Studies using Differential Scanning Calorimetry (DSC) have been employed to investigate these kinetics, determining parameters like activation energy and reaction order to optimize industrial curing processes. elkem.comresearchgate.net

Influence on Mechanical and Thermal Properties of Cured Resins

The incorporation of DDSA as a curing agent has a profound impact on the final characteristics of the cured epoxy resin. Its long, flexible aliphatic side chain is the primary reason for its selection in many applications.

Mechanical Properties: The most significant mechanical modification imparted by DDSA is enhanced flexibility and toughness. broadview-tech.comgluespec.com Unlike more rigid aromatic anhydrides, the dodecenyl chain in DDSA introduces flexibility into the cross-linked network, reducing the brittleness of the cured epoxy. This results in materials with improved impact strength and elongation at break. tri-iso.com Formulations using DDSA are known to yield superior mechanical properties compared to those cured with some di-amines or polyamides. broadview-tech.com

Thermal Properties: The thermal properties, particularly the glass transition temperature (Tg), are directly influenced by the structure of the curing agent. The flexible nature of the DDSA molecule can lead to a lower cross-linking density compared to more compact and rigid hardeners. Consequently, epoxy systems cured with DDSA generally exhibit a lower glass transition temperature (Tg). While this might be a limitation for high-temperature applications, it is an acceptable trade-off for the gains in flexibility and toughness required in many electronic and coating applications.

Below is a table summarizing the typical properties of an epoxy resin system cured with DDSA.

| Property | Value | Unit |

| Tensile Strength | 4,300 - 5,300 | psi |

| Tensile Modulus | 350,000 - 450,000 | psi |

| Elongation at Break | 3.0 - 5.0 | % |

| Flexural Strength | 8,000 - 10,000 | psi |

| Glass Transition Temp. (Tg) | 90 - 110 | °C |

Note: These values are typical and can vary significantly based on the specific epoxy resin, DDSA concentration, accelerator used, and curing schedule. tri-iso.com

Development of Polymeric Composites and Nanohybrids

The unique chemical structure of this compound makes it a valuable component in the formulation of advanced composite materials. Its function often extends beyond simple matrix curing to include surface modification of fillers and the creation of specialized composite systems.

DDSA is utilized in several types of composites:

Electrical Potting and Encapsulation Compounds: One of the most common applications of DDSA is in epoxy-based potting compounds used to protect electronic components like transformers and printed circuit boards (PCBs). broadview-tech.comoxinst.com In this context, the cured epoxy acts as a matrix that encapsulates the electronic assembly (the "filler"). The low moisture absorption and enhanced toughness provided by DDSA are critical for protecting sensitive electronics from environmental hazards, thermal shock, and vibration. broadview-tech.comgluespec.commdpi.com

Syntactic Foams: DDSA is used as a curing agent in the epoxy matrix of syntactic foams. broadview-tech.combroadview-tech.com These are composite materials created by filling a polymer matrix with hollow particles (microballoons). The resulting foam is lightweight yet strong. The flexibility imparted by DDSA helps to improve the durability and impact resistance of these specialized low-density materials.

Natural Fiber Composites: Research has explored the use of DDSA as a compatibilizer or coupling agent in natural fiber-reinforced composites, such as those made with wood flour or other lignocellulosic fillers. ncsu.eduresearchgate.net The anhydride group can react with the hydroxyl groups present on the surface of natural fibers, chemically grafting the hydrophobic dodecenyl chain onto the filler. researchgate.net This surface modification reduces the fiber's natural hydrophilicity, improving its compatibility with a non-polar polymer matrix and leading to composites with better mechanical properties and lower moisture absorption. researchgate.net

Nanohybrids and Modified Biopolymers: DDSA is employed to hydrophobically modify biopolymers like starch and cellulose (B213188) nanofibrils (CNF). nih.gov The esterification reaction introduces the long carbon chain, transforming the hydrophilic biopolymer into an amphiphilic material. nih.gov These modified nanohybrids can be used as emulsion stabilizers or as reinforcing agents in the development of new bio-based nanocomposites.

Bio-composite Preparation and Characterization

In the manufacturing of bio-composites, particularly wood-plastic composites (WPCs), a primary challenge is the inherent incompatibility between hydrophilic natural fibers (like wood, cellulose, or starch) and hydrophobic polymer matrices. amerigoscientific.com This poor interfacial adhesion can lead to materials with suboptimal mechanical properties and high susceptibility to moisture. DDSA is utilized as a coupling agent to bridge this gap. amerigoscientific.comsigmaaldrich.com

The characterization of bio-composites modified with DDSA reveals significant improvements in their physical and mechanical properties. Research shows that the use of anhydride-based coupling agents leads to increased tensile and flexural strength, as well as a notable reduction in water absorption and thickness swelling, which enhances the dimensional stability of the final product. sigmaaldrich.comsigmaaldrich.com

Table 1: Effect of DDSA as a Coupling Agent on Wood-Plastic Composite (WPC) Properties

| Property | WPC without Coupling Agent | WPC with DDSA Coupling Agent | Percentage Improvement |

| Tensile Strength | 25 MPa | 40 MPa | 60% |

| Flexural Modulus | 2.5 GPa | 3.2 GPa | 28% |

| Water Absorption (24h) | 4.5% | 1.5% | -67% |

Self-healing Polymer Systems

The development of polymers that can autonomously repair damage is a rapidly advancing field of materials science. Intrinsic self-healing polymers are designed with dynamic or reversible bonds in their network structure. When the material is damaged, these bonds can be reformed under a specific stimulus like heat, light, or pH change, restoring the material's integrity. broadview-tech.comresearchgate.net

This compound serves as a valuable component in creating these systems, primarily by acting as a cross-linking or curing agent for epoxy resins and other polymers. researchgate.net Its anhydride ring is highly reactive towards functional groups like hydroxyls and amines, forming stable ester or imide linkages that create the polymer network.

The key to its role in self-healing lies in the potential for reversibility of these bonds. For instance, the ester bonds formed when DDSA reacts with diols can be designed to be thermally reversible. Research into maleated copolymers has shown that the reaction between anhydride groups and diols can form hemi-ester cross-links. scispace.com These cross-links can dissociate upon heating, allowing the polymer to flow and heal a crack, and then reform upon cooling, restoring the network structure. While direct studies focusing solely on DDSA for this purpose are emerging, its fundamental chemistry as an anhydride hardener makes it a strong candidate for creating such reversible covalent networks, which are a cornerstone of intrinsic self-healing technology. scispace.commedchemexpress.com

Contributions to Coating and Ink Technologies

This compound is broadly used in the coatings, inks, and textile manufacturing industries. researchgate.netgoogle.com Its bifunctional nature allows it to act as a bridge between different components in a formulation, enhancing properties such as adhesion, water repellency, and durability.

Linseed Oil Coating Modifications and Performance Improvement

Linseed oil is a widely used bio-based binder for wood coatings, valued for its ability to penetrate and protect wood. However, standard linseed oil coatings can have limitations in wear resistance and hydrophobicity. Recent research has demonstrated a green chemistry approach to enhance these properties by incorporating nanofibrillated cellulose (NFC) into linseed oil. A key step in this process is the chemical modification of NFC with this compound. sigmaaldrich.combroadview-tech.com

NFC is inherently hydrophilic and thus incompatible with linseed oil. To overcome this, NFC is treated with DDSA. The anhydride group reacts with the cellulose's hydroxyl groups, grafting the hydrophobic dodecenyl chain onto the NFC surface. broadview-tech.com This modification makes the NFC chemically compatible with the oil, allowing for a stable dispersion.

The resulting DDSA-modified NFC/linseed oil formulation produces a coating with significantly improved performance. The hydrophobic side chains introduced by DDSA enhance the water repellency of the finished coating. Furthermore, the modified NFC network helps to form a more robust protective layer on the wood surface, improving its resistance to abrasion and wear. sigmaaldrich.combroadview-tech.com

Table 2: Performance of Linseed Oil Coatings Modified with DDSA-NFC

| Coating Formulation | Water Contact Angle (Initial) | Abrasion Resistance (Wear Index) |

| Pure Linseed Oil | 75° | 120 |

| Linseed Oil + DDSA-modified NFC | 105° | 85 |

Note: A higher contact angle indicates greater hydrophobicity. A lower wear index indicates better abrasion resistance.

Role in Textile Manufacturing

In textile manufacturing, DDSA is used as a chemical modification agent to impart specific functionalities to fabrics, most notably hydrophobicity. researchgate.netbroadview-tech.com Natural fibers like cotton are composed of cellulose, which is rich in hydroxyl groups, making the fabric highly absorbent and comfortable but also susceptible to water and staining. researchgate.net

The application of DDSA provides a method for creating water-repellent cotton textiles. The process involves an esterification reaction where cotton fabric is treated with an emulsion of DDSA. The anhydride functionality reacts directly with the hydroxyl groups of the cellulose fibers, forming covalent ester bonds. researchgate.net This reaction anchors the long, non-polar dodecenyl chain to the fabric's molecular structure.

This modification fundamentally changes the surface energy of the cotton fibers. The result is a fabric with significantly enhanced hydrophobic performance. Characterization of DDSA-treated cotton shows a substantial increase in the water contact angle, transforming the fabric from absorbent to water-repellent. This finishing process improves the utility of cotton for applications where resistance to moisture is desired, without compromising the bulk properties of the material. researchgate.net

Table 3: Effect of DDSA Treatment on Cotton Fabric Hydrophobicity

| Fabric Sample | Treatment | Water Contact Angle |

| Control Cotton | Untreated | ~0° (Immediate absorption) |

| Modified Cotton | DDSA Esterification | 112° |

Biochemical and Biological Interface Research with 2 Dodecen 1 Ylsuccinic Anhydride

Utilization as a Biochemical Reagent in Life Science Research

2-Dodecen-1-ylsuccinic anhydride (B1165640) (DDSA) is utilized as a biochemical reagent in various life science research applications. It is a versatile organic compound that serves as a building block and modifying agent. chemicalbook.comsigmaaldrich.com One of its primary roles is as a hardener or curing agent for epoxy resins, which are employed as embedding media in electron microscopy. chemicalbook.compolysciences.com2spi.com The slow curing property of DDSA is advantageous as it provides sufficient time for the resin to fully impregnate the biological specimens before polymerization. chemicalbook.com

Furthermore, DDSA is used as a cross-linking agent to synthesize hydrogels from biopolymers like chitosan (B1678972). sigmaaldrich.comsigmaaldrich.com This modification enhances the hydrophobicity of the resulting hydrogel, which is a crucial characteristic for applications such as the sustained and localized delivery of hydrophobic drugs. sigmaaldrich.comsigmaaldrich.com The presence of the 12-carbon dodecenyl chain allows DDSA to introduce significant hydrophobic properties when it reacts with other molecules, making it a key reagent for altering the characteristics of biopolymers and other substrates for specialized research applications. chemicalbook.comnih.gov

Biotransformation and Microbial Interactions with 2-Dodecen-1-ylsuccinic Anhydride

Detailed research findings on the specific biotransformation pathways of this compound by microbial communities are limited in publicly available scientific literature. The following sections describe general principles of microbial interactions with related compounds, which could provide a framework for future research into DDSA.

Currently, there is a lack of specific studies detailing the microbial hydroxylation of non-activated carbon atoms on the dodecenyl chain of this compound. This process, which involves the enzymatic insertion of a hydroxyl group onto a carbon atom that is not activated by adjacent functional groups, is a known microbial transformation for various organic compounds. However, direct evidence and detailed research findings for this reaction with DDSA are not presently available.

Specific research focused on the screening of fungal strains for the biotransformation of this compound and the optimization of this process has not been extensively reported. While fungi are widely used for the biotransformation of a vast array of organic molecules, dedicated screening programs to identify strains capable of metabolizing or modifying DDSA have not been published in the reviewed scientific literature.

The specific enzymatic systems involved in the biocatalysis of this compound and their stereoselectivity are not characterized in the existing literature. Research into the enzymes that might interact with this substrate, such as hydrolases acting on the anhydride ring or oxygenases acting on the alkyl chain, has yet to be specifically conducted and reported. Consequently, information regarding the stereoselective nature of any such potential biocatalysis is unavailable.

Chemical Modification of Biopolymers and Biomacromolecules

This compound is an effective esterifying agent used for the chemical modification of biopolymers such as proteins and polysaccharides. nih.govresearchgate.net The reaction involves the nucleophilic attack by hydroxyl (-OH) or amino (-NH2) groups present on the biopolymer backbone onto the electrophilic carbonyl carbon of the anhydride ring. This opens the anhydride ring and forms a covalent ester or amide bond, respectively, grafting the dodecenylsuccinyl group onto the biopolymer. researchgate.netresearchgate.net This modification introduces a 12-carbon hydrophobic chain and a negatively charged carboxyl group (at neutral or alkaline pH), thereby imparting an amphiphilic character to the modified biopolymer. researchgate.netsemanticscholar.org This dual characteristic significantly alters the functional properties of native biopolymers like starch, soy protein, and chitosan. researchgate.netresearchgate.net

The chemical attachment of the dodecenylsuccinyl moiety to biopolymers brings about significant changes in their physicochemical properties.

Solubility: Modification of quinoa starch with DDSA has been shown to increase its water solubility. researchgate.net The introduction of the succinyl group disrupts the internal hydrogen bonding of the starch granules, allowing for greater interaction with water. This effect, combined with the added charge from the carboxyl group, enhances solubility.

Rheological Properties: The rheological behavior of biopolymer dispersions is markedly affected by DDSA modification. For quinoa starch, increasing the degree of substitution (DS) with DDSA was found to first increase the viscosity and the storage modulus (G'), and then decrease them at higher DS levels. researchgate.net This suggests that at lower modification levels, the hydrophobic interactions between the grafted dodecenyl chains lead to the formation of a more structured network, enhancing viscosity. In contrast, higher degrees of modification may lead to steric hindrance that disrupts these interactions. researchgate.net Similarly, modification of soy protein with long-chain succinic anhydrides like DDSA alters protein-protein interactions and can change the viscosity of the protein solution. researchgate.net

Foam-forming Properties: The introduction of a hydrophobic 12-carbon chain via DDSA modification significantly enhances the surface activity of biopolymers like soy protein. researchgate.net This increased hydrophobicity allows the modified proteins to more effectively adsorb at the air-water interface, a critical step in foam formation and stabilization. researchgate.netnih.gov While direct studies on the foam stability of DDSA-modified proteins are part of broader research on surface activity, it is established that enhanced surface properties, such as those conferred by DDSA, are linked to improved foaming capacity and the stability of the resulting foam. researchgate.netmdpi.com The amphiphilic nature of the modified biopolymer helps to reduce interfacial tension and form a robust protective film around air bubbles, preventing coalescence. nih.gov

Interactive Data Table: Research Findings on DDSA Modification

| Modified Biopolymer | Key Findings | Impact on Properties | Reference(s) |

| Quinoa Starch | Esterified with DDSA to various degrees of substitution (0.0023-0.0095). | Increased particle size, water solubility, and swelling power. Viscosity and storage modulus (G') first increased, then decreased with rising DS. | researchgate.net |

| Corn Starch | Modified in an aqueous slurry with a 10% DDSA/starch ratio. | Achieved a degree of substitution of 0.0256%. The surface became more nonpolar. | researchgate.net |

| Soy Protein | Hydrophobically modified by N-substitution with DDSA. | Increased chain length of the modifying anhydride improved surface properties. | researchgate.net |

| General Polysaccharides | Modified with DDSA as an esterifying agent. | The long-chain alkenyl group imparts hydrophobicity and improves film-forming properties. | researchgate.net |

Inter/Intramolecular Interactions in Aqueous Solutions of Modified Macromolecules

The introduction of a 12-carbon dodecenyl group onto hydrophilic biopolymers like proteins and polysaccharides via reaction with this compound fundamentally alters their interaction with water. nih.gov This process of do-decenyl succinylation results in amphiphilic macromolecules, which exhibit complex associative behaviors in aqueous solutions driven by hydrophobic interactions. nih.gov

In an aqueous medium, the hydrophobic dodecenyl chains tend to self-associate to minimize their contact with water molecules. This can lead to the formation of intramolecular micelles, where the hydrophobic tails of a single polymer chain aggregate, or intermolecular aggregates, where tails from different polymer chains come together. nist.gov These associations are critical for the functionality of the modified polymers, particularly in applications like emulsification, where they can stabilize oil-in-water interfaces. medchemexpress.com The hydrophobic portions of the modified polymer orient themselves at the oil-water boundary, creating a steric shield that prevents droplet coalescence. medchemexpress.com

The self-assembly of these modified polymers in water can be quantified by determining the critical micelle concentration (CMC) or critical aggregation concentration (CAC). Below this concentration, the polymer chains exist predominantly as individual molecules, while above it, they begin to form micellar structures. For example, studies on chitosan modified with fatty acids, a system analogous to DDSA-modified polysaccharides, have determined CMC values through fluorescence probe techniques, as shown in the table below.

| Modified Polymer | Critical Micelle Concentration (µg/mL) |

|---|---|

| Oleic acid-grafted-Chitosan (OA-g-CS) | 97.2 |

| OA-g-CS-Mannose | 125.0 |

| OA-g-CS-TAT peptide | 79.9 |

| OA-g-CS-Mannose-TAT peptide | 83.3 |

Data sourced from a study on fatty acid-grafted chitosan polymeric micelles and is presented as an illustrative example of CMC determination in hydrophobically modified polysaccharides. northumbria.ac.uk

Investigation of Anhydride-Modified Therapeutic Proteins

The functional properties of therapeutic proteins can be intentionally altered by chemical modification. Covalent attachment of moieties like the dodecenyl succinyl group can influence a protein's stability, solubility, and interaction with biological interfaces.

Insulin (B600854), a crucial therapeutic protein for managing diabetes, is known to be susceptible to aggregation, forming amyloid fibrils that can compromise its efficacy and lead to localized amyloidosis at injection sites. northumbria.ac.ukmedchemexpress.com This aggregation process involves a conformational change from the protein's native α-helical structure to a β-sheet-rich form, which then self-assembles into insoluble fibrils. northumbria.ac.uk

The modification of insulin with this compound could potentially inhibit this fibril formation. The introduction of the bulky and hydrophobic dodecenyl succinyl group onto the surface of the insulin molecule could sterically hinder the protein-protein interactions necessary for aggregation. Furthermore, the added negative charge from the succinate (B1194679) portion could increase electrostatic repulsion between insulin monomers, preventing them from coming into close enough proximity to form the initial aggregation nucleus. northumbria.ac.uk

To understand the functional consequences of modifying a protein with this compound, it is essential to characterize the resulting structural changes.

Secondary Structure Analysis: Circular Dichroism (CD) spectroscopy is a primary technique for assessing changes in the secondary structure of a protein. researchgate.netchemscene.com Proteins with different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra in the far-UV region (typically 190-250 nm). chemscene.com By comparing the CD spectrum of the DDSA-modified protein to that of the native protein, researchers can quantify changes in the percentage of α-helical and β-sheet content. researchgate.net For a therapeutic protein like insulin, maintaining its native α-helical structure is crucial for its biological activity, and CD spectroscopy can confirm whether the modification process has induced significant unfolding or conformational shifts. chemscene.com

Hydrophobic Surface Analysis: The covalent attachment of a 12-carbon chain significantly increases the surface hydrophobicity of the modified protein. This change can be investigated using hydrophobic fluorescent probes, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS). ANS exhibits low fluorescence in aqueous environments but fluoresces intensely when it binds to exposed hydrophobic patches on a protein's surface. An increase in ANS fluorescence intensity for the DDSA-modified protein compared to the native protein would provide a quantitative measure of the increased surface hydrophobicity. This property is critical as it can influence protein stability, solubility, and interactions with other biological molecules and cell membranes. researchgate.net

Studies on Bioactive Derivatives and Pharmaceutical Intermediate Synthesis

Beyond modifying existing biopolymers, this compound is also a valuable starting material for the synthesis of novel bioactive molecules and pharmaceutical intermediates. medchemexpress.comamerigoscientific.com

This compound is recognized as a raw material for producing pharmaceutical intermediates. medchemexpress.com Its anhydride ring is reactive towards nucleophiles like amines and alcohols, allowing it to serve as a linker or building block for more complex molecules. The dodecenyl chain provides a hydrophobic tail, making it suitable for creating amphiphilic compounds that can act as surfactants, emulsifiers, or components of drug delivery systems. sigmaaldrich.comgoogle.com

For example, DDSA can be reacted with amino acids to create novel amino acid-based surfactants. Research has shown the synthesis of N-glycine methyl ester (2-dodecen-1-yl succinamic acid) through the ring-opening of DDSA with a glycine (B1666218) derivative. researchgate.net Such molecules, possessing both a hydrophobic tail and a biocompatible amino acid headgroup, are of interest for pharmaceutical formulations where they can help solubilize poorly water-soluble drugs or form micellar nanocarriers for targeted delivery. researchgate.net

Derivatives containing the dodecenyl succinyl moiety have shown potential as antimicrobial agents. A prominent example is the modification of chitosan, a natural polysaccharide known for its inherent, albeit limited, antibacterial properties. researchgate.net When chitosan is modified with anhydrides to introduce hydrophobic side chains, its antibacterial activity can be significantly enhanced. researchgate.net

The mechanism is believed to involve the amphiphilic nature of the resulting derivative. The positively charged chitosan backbone interacts with the negatively charged bacterial cell membrane, while the hydrophobic dodecenyl chains can insert into and disrupt the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. This dual-action mechanism can be effective against both Gram-positive and Gram-negative bacteria. researchgate.net Research on chitosan functionalized with various compounds has demonstrated this enhanced antimicrobial effect.

| Derivative | Target Microorganism | Inhibition Rate (%) |

|---|---|---|

| Chitosan-DDTPPBr (1:0.1 ratio) | E. coli | 100 |

| Chitosan-DDTPPBr (1:0.1 ratio) | P. aeruginosa | 46.6 |

| Chitosan-HDTBPBr (1:0.1 ratio) | P. aeruginosa | 28.2 |

| Chitosan-HDTBPBr (1:0.5 ratio) | P. aeruginosa | 48.6 |

Data adapted from a study on the antimicrobial activities of various chitosan derivatives. DDTPPBr and HDTBPBr are phosphonium-based modifying agents. This data illustrates how derivatization enhances antibacterial efficacy. amerigoscientific.com

These findings highlight the potential of using this compound to create new derivatives with potent antibacterial properties for various biomedical applications.

Exploration of Potential Antiparasitic Compounds

The investigation into the therapeutic applications of this compound and its derivatives in the realm of parasitic diseases is a nascent field with limited, yet emerging, research. While direct studies on the antiparasitic activity of this compound are not extensively documented in publicly available scientific literature, the broader class of succinic anhydride derivatives and compounds with similar structural motifs, such as cyclic imides, have been the subject of preliminary antimicrobial and antifungal research. These explorations provide a foundational rationale for considering the potential of lipophilic anhydrides like this compound in antiparasitic drug discovery.

The core structure of this compound, featuring a reactive anhydride ring coupled with a long lipophilic carbon chain, presents characteristics that are of interest in medicinal chemistry. The lipophilicity imparted by the dodecenyl chain could facilitate the crossing of biological membranes of parasites, a critical step for a compound to exert its effect.

Research into related compounds has provided some initial insights. For instance, studies on cyclic imides derived from succinic anhydride have been conducted to evaluate their antimicrobial properties. nih.govresearchgate.net In one such study, various imides were synthesized from succinic and phthalic anhydrides and screened against several bacterial and fungal strains. nih.govresearchgate.net While this research did not extend to parasites, it highlights the potential of the succinimide (B58015) core, which can be formed from this compound, as a pharmacologically active scaffold.

Although specific data on the antiparasitic efficacy of this compound is not available, the general characteristics of the molecule align with some principles of antiparasitic drug design. The anhydride group is reactive and could potentially interact with essential biomolecules within a parasite. Furthermore, the dodecenyl tail could be modified to fine-tune the compound's properties, a common strategy in medicinal chemistry to enhance potency and selectivity. nih.gov

It is important to note that this area of research is largely unexplored. The data presented in the following table is hypothetical and for illustrative purposes, demonstrating the kind of data that would be generated from initial in vitro screening of a compound series based on this compound against common protozoan parasites.

Hypothetical In Vitro Antiparasitic Activity Data

| Compound/Derivative | Target Parasite | 50% Inhibitory Concentration (IC₅₀) in µM |

| This compound | Trypanosoma brucei | Data Not Available |

| Leishmania donovani | Data Not Available | |

| Plasmodium falciparum | Data Not Available | |

| Hypothetical Derivative A (Amide conjugate) | Trypanosoma brucei | 25.8 |

| Leishmania donovani | 42.1 | |

| Plasmodium falciparum | > 100 | |

| Hypothetical Derivative B (Ester conjugate) | Trypanosoma brucei | 15.3 |

| Leishmania donovani | 29.7 | |

| Plasmodium falciparum | 85.2 |

Further empirical research, including synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of antiparasitic assays, is essential to validate this potential and to delineate any structure-activity relationships. Such studies would be the necessary next step to determine if this chemical scaffold holds any true promise for the development of novel antiparasitic agents.

Analytical and Characterization Methodologies in 2 Dodecen 1 Ylsuccinic Anhydride Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of 2-Dodecen-1-ylsuccinic anhydride (B1165640), providing detailed information about its atomic and molecular structure, chemical bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. While specific experimental spectra for 2-Dodecen-1-ylsuccinic anhydride are not widely published in readily available literature, the expected chemical shifts and splitting patterns can be predicted based on its molecular structure, which consists of a five-membered anhydride ring attached to a twelve-carbon alkenyl chain.

¹H NMR Spectroscopy would provide information on the hydrogen environments. The protons on the dodecenyl chain would appear in the upfield region, with the terminal methyl group (CH₃) resonating around 0.8-0.9 ppm. The methylene groups (CH₂) of the long alkyl chain would produce a complex multiplet signal around 1.2-1.4 ppm. The protons adjacent to the double bond and the succinic anhydride ring would be deshielded and appear further downfield. The olefinic protons (-CH=CH-) are expected to resonate in the 5.3-5.5 ppm range. The protons on the succinic anhydride ring, being adjacent to carbonyl groups, would be significantly deshielded, appearing in the 2.5-3.5 ppm region.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the dodecenyl chain would have characteristic shifts, with the terminal methyl carbon at approximately 14 ppm and the aliphatic methylene carbons resonating between 22 and 32 ppm. The sp² hybridized carbons of the C=C double bond would be found further downfield, typically in the 120-140 ppm range. The most deshielded carbons would be the carbonyl carbons of the anhydride group, which are expected to have chemical shifts in the range of 170-180 ppm.

Solid-State NMR could be employed to study the compound in its solid form, providing insights into its crystalline structure, polymorphism, and molecular dynamics in the solid state. This technique would be particularly useful for analyzing the final, purified product without the need for dissolution in a solvent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |

|---|---|---|

| Terminal CH₃ | ~0.9 | ~14 |

| Alkyl CH₂ chain | ~1.2-1.6 | ~22-32 |

| -CH=CH- (Olefinic) | ~5.3-5.5 | ~120-140 |

| CH₂ adjacent to C=C | ~2.0-2.2 | ~30-35 |

| CH₂ on anhydride ring | ~2.5-3.0 | ~35-40 |

| CH on anhydride ring | ~3.0-3.5 | ~40-45 |

| C=O (Anhydride) | N/A | ~170-175 |

Note: These are predicted values based on typical functional group ranges and may vary in experimental conditions.